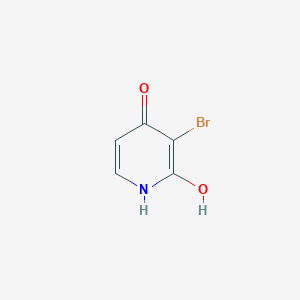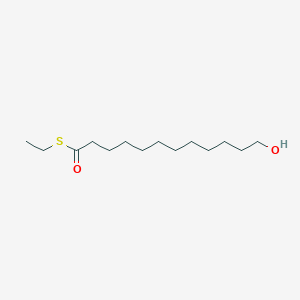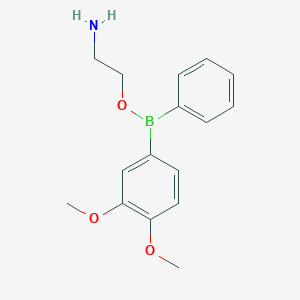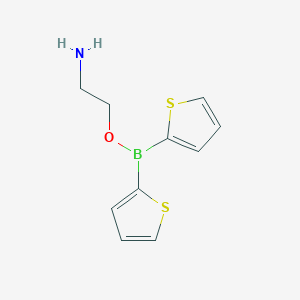
3-Bromo-4-hydroxypyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-hydroxypyridin-2(1h)-one” is a chemical compound with the molecular formula C5H4BrNO2 . It is used in scientific research and has unique properties that make it applicable in various fields, including pharmaceuticals, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-hydroxypyridin-2(1h)-one” consists of 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-hydroxypyridin-2(1h)-one” include a molecular weight of 189.996. Unfortunately, the available sources do not provide further details on its physical and chemical properties.
Scientific Research Applications
Chelation and Metal Complex Studies
Hydroxypyridinones, including structures similar to 3-Bromo-4-hydroxypyridin-2(1h)-one, have been extensively studied for their chelating properties, particularly with metals like aluminum and iron. These compounds have shown promise as efficient chelators due to their ability to form stable complexes with metal ions, which is critical for medical uses such as treating metal overload conditions. The bidentate and hexadentate hydroxypyridinones have been specifically highlighted for their high affinity for metal ions at physiological conditions, suggesting their potential as therapeutic agents for conditions involving metal dysregulation (Santos, 2002).
Pharmacological Potential
Research into hydroxypyridinone derivatives, which include compounds like 3-Bromo-4-hydroxypyridin-2(1h)-one, has revealed a broad spectrum of pharmacological activities. These activities range from antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, to anticonvulsant effects. The structural versatility of hydroxypyridinones allows for significant modifications, enhancing their interaction with various biological targets and leading to potential applications in drug discovery and development (He et al., 2021).
Photodegradation Studies
Hydroxypyridinones, including 3-Bromo-4-hydroxypyridin-2(1h)-one, have also been the subject of studies focused on their photodegradation, especially in relation to environmental pollution and the degradation of pesticide model compounds. These studies have explored the kinetic behavior and mechanisms of photodegradation under various conditions, aiming to maximize the efficiency of degrading pollutants in aquatic environments. The findings suggest potential applications in environmental remediation, particularly in the breakdown of persistent organic pollutants (García & Amat-Guerri, 2005).
Biocompatibility and Biomaterials Research
Further research into hydroxypyridinone-based compounds has explored their biocompatibility and potential as biomaterials. For instance, polyhydroxyalkanoates (PHAs) modified with hydroxypyridinone derivatives have shown promising applications in medical fields due to their desirable mechanical properties, biocompatibility, and ease of surface functionalization. Such materials are being developed for use in healthcare biotechnology, offering non-toxic and biocompatible alternatives for medical applications (Chai et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBXXIHALNBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxypyridin-2(1h)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,5-Dimethoxy-4-(2-thienyl)phenyl]thiophene](/img/structure/B372380.png)




![2-(1-Naphthyl)-5-[5-(2-thienyl)-1-naphthyl]thiophene](/img/structure/B372390.png)




![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)
![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)
![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)
